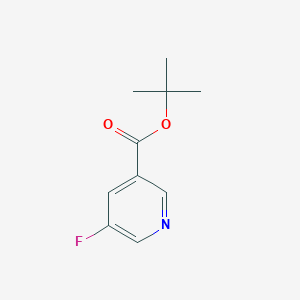

5-Fluoro-nicotinic acid tert-butyl ester

Description

5-Fluoro-nicotinic acid tert-butyl ester (CAS: 1341034-65-8) is a fluorinated nicotinic acid derivative with a tert-butyl ester group. Its molecular formula is C₁₁H₁₂FN₃O₂, and it has a molecular weight of 237.23 g/mol . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules. The fluorine atom at the 5-position enhances metabolic stability and binding affinity in target interactions, while the tert-butyl ester group improves solubility and facilitates selective deprotection during synthetic processes .

Properties

IUPAC Name |

tert-butyl 5-fluoropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-4-8(11)6-12-5-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTBOHOCUCIAJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CN=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-nicotinic acid tert-butyl ester typically involves the esterification of 5-Fluoro-nicotinic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of tert-butyl esters, including 5-Fluoro-nicotinic acid tert-butyl ester, can be achieved through various methods. One efficient method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This method allows for the oxidation of the Csp3-H bond, cleavage of the C-CN bond, and formation of the C-O bond in a single pot reaction .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-nicotinic acid tert-butyl ester undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 5-Fluoro-nicotinic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: 5-Fluoro-nicotinic acid.

Reduction: 5-Fluoro-nicotinic alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-nicotinic acid tert-butyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-nicotinic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 5-Fluoro-nicotinic acid, which can then interact with enzymes and receptors in biological systems. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights key structural analogues of 5-fluoro-nicotinic acid tert-butyl ester, focusing on substituents and molecular properties:

Key Observations :

- Substituent Effects: The 5-fluoro group enhances binding affinity in nicotinic acid derivatives, while chloro or cyano substituents at the 2-position alter electronic properties and reactivity .

- Ester vs. Acid : The tert-butyl ester improves solubility compared to carboxylic acid derivatives (e.g., 5-(4-(tert-butyl)phenyl)nicotinic acid), which are more lipophilic but less reactive in aqueous conditions .

Pharmacological and Toxicological Comparison

A study comparing 5-fluoro-nicotinic acid ester derivatives with isosorbide-5-mononitrate (5-ISMN) revealed significant differences in activity and toxicity :

| Parameter | 5-Fluoro-nicotinic acid ester derivative | 5-ISMN |

|---|---|---|

| In vitro activity (rabbit aorta) | 5× higher EC₅₀ | Baseline |

| Hypotensive effect (guinea pigs) | Markedly superior | Moderate |

| Oral bioavailability (rats) | Lower | Higher |

| Acute toxicity (LD₅₀) | Lower | Higher |

Interpretation :

- The 5-fluoro-nicotinic ester derivative exhibits stronger vasodilatory and hypotensive effects than 5-ISMN, likely due to enhanced receptor binding from fluorine substitution .

- Lower bioavailability and toxicity suggest improved safety margins but may require formulation optimization for oral delivery .

Physicochemical and Handling Considerations

- Solubility : Tert-butyl esters generally exhibit better organic solvent solubility (e.g., DCM, THF) than free acids or salts. For example, 5-fluoro-nicotinic acid tert-butyl ester is soluble in dimethylformamide (DMF) and dichloromethane (DCM) .

- Stability : The tert-butyl group protects the ester from hydrolysis under mild acidic conditions, enabling controlled deprotection .

- Safety : Similar tert-butyl esters (e.g., (R)-2-iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester) require handling in ventilated areas with PPE due to respiratory and skin irritation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.